![molecular formula C70H62N4O8 B12819737 7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)
7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule with a significant molecular weight of 1395.85 g/mol . This compound is known for its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions and reagentsThe reaction conditions often involve high temperatures and the use of catalysts to facilitate the formation of the complex rings .
Industrial Production Methods
Industrial production of this compound is challenging due to its complexity. It requires specialized equipment and conditions to ensure the purity and yield of the final product. The process is typically carried out in a controlled environment to prevent any side reactions that could compromise the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The tetraoxo groups can participate in oxidation reactions, leading to the formation of different oxidation states.
Reduction: The compound can be reduced under specific conditions, altering its functional groups.
Substitution: The undecan-6-yl groups can be substituted with other functional groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while reduction can yield simpler derivatives .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tetraoxo groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The undecan-6-yl groups contribute to its stability and solubility, making it a versatile compound for different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8,17,19-Tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)urea
- 6,8,17,19-Tetraoxo-7,18-bis(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,10,12,14,21,23,25-octaene-5,9,16,20
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its heptacyclic structure. This complexity gives it distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C70H62N4O8 |
|---|---|
Poids moléculaire |
1087.3 g/mol |
Nom IUPAC |
7-(6,8,17,19-tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C70H62N4O8/c1-5-9-13-17-37(18-14-10-6-2)71-63(75)47-29-21-39-43-25-33-51-61-52(34-26-44(57(43)61)40-22-30-48(64(71)76)59(47)55(39)40)68(80)73(67(51)79)74-69(81)53-35-27-45-41-23-31-49-60-50(66(78)72(65(49)77)38(19-15-11-7-3)20-16-12-8-4)32-24-42(56(41)60)46-28-36-54(70(74)82)62(53)58(45)46/h21-38H,5-20H2,1-4H3 |
Clé InChI |
ZJEBJRBAHRDLDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)N8C(=O)C9=C2C(=CC=C3C2=C(C=C9)C2=C4C3=CC=C3C4=C(C=C2)C(=O)N(C3=O)C(CCCCC)CCCCC)C8=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



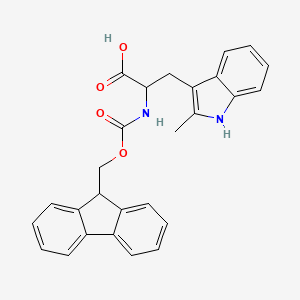
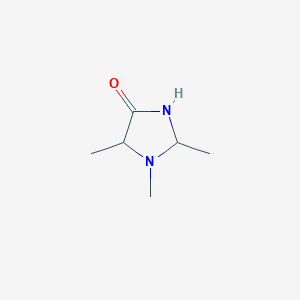
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]](/img/structure/B12819683.png)


![6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12819700.png)
![1-Ethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12819708.png)
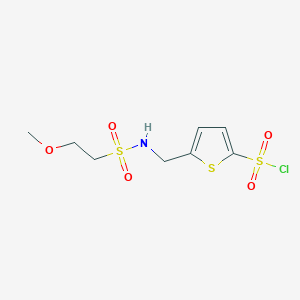
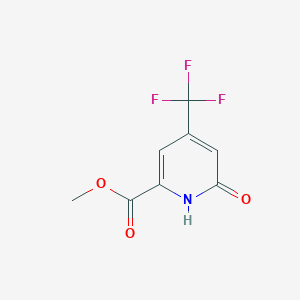
![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)
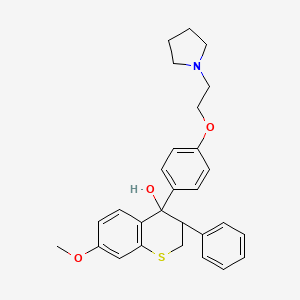
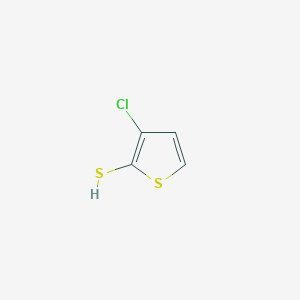
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
